Cas no 1435902-07-0 (Albendazole-2-amino-sulphone-D3 Hydrochloride)

Albendazole-2-amino-sulphone-D3 Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Albendazole-2-aminosulfone-D3 hydrochloride
- 2-Amino-5-(propyl-3,3,3-d3)-sulfonylbenzimidazole hydrochloride
- 2-Aminoalbendazole sulfone-d3 hydrochloride
- 1435902-07-0
- Albendazole-2-aminosulfone-(propyl-3,3,3-d3) hydrochloride, VETRANAL(TM), analytical standard
- Albendazole-2-Aminosulfone-d3 (hydrochloride)
- 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine;hydrochloride
- DA-70675
- Albendazole-2-aminosulfone D3 (Propyl-3,3,3 D3) Hydrochloride; 5-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine hydrochloride; Albendazole-2-aminosulfone D3 hydrochloride
- Albendazole-2-aminosulfone D3 hydrochloride 100 microg/mL in Acetonitrile
- HY-143355S
- Albendazole-?2-?amino-?sulphone-?D3 Hydrochloride
- Albendazole-2-amino-sulphone-D3 Hydrochloride
-
- MDL: MFCD24849231
- Inchi: InChI=1S/C10H13N3O2S.ClH/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H/i1D3;
- InChI Key: DQGXSGPYAVIFBJ-NIIDSAIPSA-N
- SMILES: CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N.Cl
Computed Properties
- Exact Mass: 278.0683558g/mol
- Monoisotopic Mass: 278.0683558g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 339
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.2Ų
Albendazole-2-amino-sulphone-D3 Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32181-10MG |
Albendazole-2-aminosulfone-(<I>propyl</I>-3,3,3-d<SUB>3</SUB>) hydrochloride |
1435902-07-0 | 10mg |
¥4065.21 | 2023-04-26 | ||
TRC | A511614-1mg |
Albendazole-2-amino-sulphone-D3 Hydrochloride |
1435902-07-0 | 1mg |
$ 155.00 | 2023-09-09 | ||
TRC | A511614-100mg |
Albendazole-\u200b2-\u200bamino-\u200bsulphone-\u200bD3 Hydrochloride |
1435902-07-0 | 100mg |
$ 990.00 | 2022-01-13 | ||
TRC | A511614-5mg |
Albendazole-2-amino-sulphone-D3 Hydrochloride |
1435902-07-0 | 5mg |
$ 620.00 | 2023-09-09 | ||
TRC | A511614-50mg |
Albendazole-\u200b2-\u200bamino-\u200bsulphone-\u200bD3 Hydrochloride |
1435902-07-0 | 50mg |
$ 510.00 | 2022-01-13 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32181-10MG |
1435902-07-0 | 10MG |
¥6820.52 | 2023-01-16 | |||
A2B Chem LLC | AE96582-25mg |
Albendazole-2-aMinosulfone-D3 hydrochloride |
1435902-07-0 | 25mg |
$723.00 | 2024-04-20 | ||
TRC | A511614-10mg |
Albendazole-2-amino-sulphone-D3 Hydrochloride |
1435902-07-0 | 10mg |
$ 1194.00 | 2023-09-09 | ||
A2B Chem LLC | AE96582-50mg |
Albendazole-2-aMinosulfone-D3 hydrochloride |
1435902-07-0 | 50mg |
$1171.00 | 2024-04-20 |
Albendazole-2-amino-sulphone-D3 Hydrochloride Related Literature
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on Albendazole-2-amino-sulphone-D3 Hydrochloride
Albendazole-2-amino-sulphone-D3 Hydrochloride: A Comprehensive Overview
Albendazole-2-amino-sulphone-D3 Hydrochloride, with the CAS number 1435902-07-0, is a derivative of the well-known antiparasitic drug albendazole. This compound has gained significant attention in recent years due to its potential applications in the field of parasitology and drug development. The inclusion of the D3 label indicates that this compound is a deuterated version, which is often used in metabolic studies to track the fate of molecules within biological systems.
The molecular structure of Albendazole-2-amino-sulphone-D3 Hydrochloride consists of a benzene ring attached to a sulfonamide group and a substituted piperazine ring. The deuterium atoms in the molecule are strategically placed to allow for precise tracking during metabolic studies. This makes it an invaluable tool for researchers studying the pharmacokinetics and pharmacodynamics of albendazole derivatives.
Recent studies have highlighted the importance of understanding the metabolic pathways of antiparasitic drugs like albendazole. By using Albendazole-2-amino-sulphone-D3 Hydrochloride, researchers can gain insights into how these drugs are absorbed, distributed, metabolized, and excreted within the body. This information is crucial for optimizing drug delivery systems and improving therapeutic outcomes.
In terms of therapeutic applications, albendazole is widely used to treat infections caused by various parasites, including tapeworms and roundworms. The development of deuterated versions like Albendazole-2-amino-sulphone-D3 Hydrochloride has opened new avenues for studying the efficacy and safety of these drugs. For instance, researchers can now investigate how different dosages and formulations affect the drug's performance in vivo.
The synthesis of Albendazole-2-amino-sulphone-D3 Hydrochloride involves a series of chemical reactions that incorporate deuterium atoms into the molecule. This process requires precise control to ensure that the final product retains its pharmacological activity while being suitable for metabolic studies. The use of advanced synthetic techniques has made it possible to produce this compound in high purity, which is essential for accurate research results.
One of the most promising areas of research involving Albendazole-2-amino-sulphone-D3 Hydrochloride is its potential use in combination therapies. By combining this compound with other antiparasitic agents, researchers hope to develop more effective treatments for parasitic infections. Early studies have shown that such combinations can enhance the efficacy of albendazole while reducing the risk of resistance developing in parasites.
In conclusion, Albendazole-2-amino-sulphone-D3 Hydrochloride, with its unique molecular structure and deuterated labeling, represents a significant advancement in antiparasitic drug research. Its role in metabolic studies and potential applications in combination therapies make it a valuable tool for scientists working to improve treatments for parasitic infections worldwide.
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